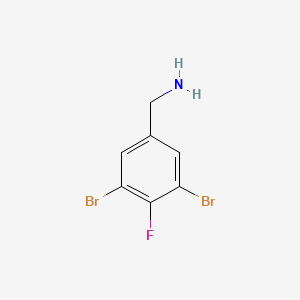

3,5-Dibromo-4-fluorobenzylamine

描述

Structure

3D Structure

属性

IUPAC Name |

(3,5-dibromo-4-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2FN/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H,3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYALJNSNIVPOGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)F)Br)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Dibromo 4 Fluorobenzylamine

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of 3,5-dibromo-4-fluorobenzylamine reveals two main disconnection strategies. The most straightforward disconnection is at the C-N bond of the benzylamine (B48309), which points to 3,5-dibromo-4-fluorobenzaldehyde (B6150715) as a key intermediate. This aldehyde can then be synthesized from simpler precursors. This approach forms the basis of the stepwise assembly via reductive amination.

Alternatively, the C-Br and C-F bonds can be considered for disconnection. This leads to two potential direct halogenation strategies: the regioselective bromination of a 4-fluorobenzylamine (B26447) precursor or the directed fluorination of a 3,5-dibromobenzylamine precursor. These approaches are more direct but may present challenges in controlling the regioselectivity of the halogenation reactions due to the directing effects of the substituents on the aromatic ring.

Direct Halogenation Approaches to the Benzyl (B1604629) Amine Scaffold

Direct halogenation of a substituted benzylamine offers a potentially shorter synthetic route to this compound. However, the success of this approach is highly dependent on achieving the desired regioselectivity.

The synthesis of this compound via this route would involve the direct bromination of 4-fluorobenzylamine. The amino group in the benzylamine is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director. This would likely direct the incoming bromine atoms to the positions ortho to the aminomethyl group, which are the desired 3 and 5 positions.

However, the strong activating nature of the amino group can lead to over-bromination or side reactions. To control the reaction, the amino group can be protected, for instance, by acetylation, to modulate its activating effect. The bromination is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in an inert solvent. While this approach is theoretically sound, achieving high regioselectivity for the dibromination at the 3 and 5 positions can be challenging and may require careful optimization of reaction conditions.

Another direct approach involves the fluorination of a 3,5-dibromobenzylamine precursor. This method is generally less common due to the challenges associated with electrophilic fluorination of electron-rich aromatic rings. Reagents such as N-fluorobenzenesulfonimide (NFSI) are commonly used for electrophilic fluorination researchgate.net. The directing effects of the two bromine atoms (ortho-, para-directing) and the aminomethyl group (ortho-, para-directing) would need to be carefully considered to achieve fluorination at the desired 4-position. The steric hindrance from the two bromine atoms might also influence the regiochemical outcome of the fluorination reaction. This route remains a more theoretical and less practically established pathway for the synthesis of the target compound.

Stepwise Assembly via Reductive Amination Protocols

A more reliable and widely applicable method for the synthesis of this compound is the stepwise assembly through a carbonyl intermediate, followed by reductive amination. This approach offers better control over the substitution pattern on the aromatic ring.

The key intermediate for this synthetic route is 3,5-dibromo-4-fluorobenzaldehyde. This compound can be prepared through the bromination of 4-fluorobenzaldehyde. The reaction is typically carried out in the presence of a catalyst to facilitate the electrophilic aromatic substitution.

A documented method involves the use of oleum, iodine, and zinc bromide as catalysts for the bromination of 4-fluorobenzaldehyde with bromine smolecule.com. This process can achieve a high yield and purity of the desired 3,5-dibromo-4-fluorobenzaldehyde smolecule.com.

| Starting Material | Reagents | Catalyst | Solvent | Yield (%) | Purity (%) |

| 4-Fluorobenzaldehyde | Bromine | Oleum, Iodine, Zinc Bromide | - | >90 | ~95 |

Alternatively, 4-fluorobenzaldehyde itself can be synthesized from 4-fluorotoluene through a chlorination reaction to form the benzal chloride product, followed by hydrolysis.

Once 3,5-dibromo-4-fluorobenzaldehyde is obtained, the final step is its conversion to this compound via reductive amination. This reaction involves the formation of an imine intermediate by reacting the aldehyde with an amine source, typically ammonia (B1221849) or an ammonium salt, followed by in-situ reduction of the imine to the corresponding amine.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) pearson.compearson.comharvard.edu. The choice of reducing agent and reaction conditions can be optimized to achieve high yields and minimize side reactions. For instance, reductive amination of aldehydes with ammonia can be effectively carried out using sodium cyanoborohydride at a controlled pH or with sodium triacetoxyborohydride, often in the presence of acetic acid harvard.edu. Catalytic hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel is another effective method for the reduction of the imine intermediate pearson.compearson.com.

| Carbonyl Intermediate | Amine Source | Reducing Agent | Solvent |

| 3,5-Dibromo-4-fluorobenzaldehyde | Ammonia/Ammonium Salt | NaBH₃CN or NaBH(OAc)₃ | Methanol, Dichloroethane |

| 3,5-Dibromo-4-fluorobenzaldehyde | Ammonia | H₂/Pd-C or Raney Ni | Ethanol, Methanol |

This two-step sequence, involving the synthesis of the aldehyde followed by reductive amination, represents a robust and well-controlled strategy for the preparation of this compound.

Advanced Cross-Coupling Strategies in Aromatic Functionalization

The bromine atoms on the aromatic ring of this compound serve as versatile handles for further molecular elaboration through advanced cross-coupling reactions. These strategies are central to modern synthetic chemistry for creating complex molecules by forming new carbon-carbon (C-C) and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying aryl halides. cmu.edu The two bromine atoms in this compound are prime sites for such transformations, allowing for the introduction of a wide array of substituents.

C-N Coupling (Buchwald-Hartwig Amination): This reaction enables the formation of new carbon-nitrogen bonds. By reacting this compound with various primary or secondary amines in the presence of a palladium catalyst and a suitable ligand, one or both bromine atoms can be replaced by amino groups. Research on the structurally similar compound, 3-bromo-4-fluoro-acetophenone, has shown that palladium-catalyzed amination occurs selectively at the C-Br bond over the C-F bond. researchgate.net This selectivity is crucial for the controlled functionalization of polyhalogenated systems. The choice of ligand, such as bulky biarylphosphines (e.g., tBuBrettPhos), is often critical for achieving high efficiency, especially with challenging substrates like five-membered heterocyclic bromides. nih.govmit.edu

C-C Coupling (Suzuki, Stille, etc.): These reactions facilitate the formation of new carbon-carbon bonds.

Suzuki Coupling: Reacting the dibromo compound with an organoboron reagent (e.g., a boronic acid or ester) allows for the introduction of alkyl, alkenyl, or aryl groups.

Stille Coupling: This reaction uses organotin reagents to achieve similar C-C bond formations. For instance, the synthesis of antimutagenic drugs has been accomplished using a Stille coupling reaction starting from 4-bromo-3-fluorobenzonitrile, a closely related precursor. ossila.com

These coupling reactions can be performed sequentially, allowing for the differential functionalization of the two bromine atoms to create highly complex and diverse molecular architectures.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Bond Formed | Potential Application |

|---|---|---|---|

| Buchwald-Hartwig | Amines (R-NH₂) | C-N | Synthesis of poly-amino aromatic compounds |

| Suzuki Coupling | Boronic Acids (R-B(OH)₂) | C-C | Introduction of aryl or alkyl substituents |

| Stille Coupling | Organostannanes (R-SnR'₃) | C-C | Formation of biaryl or vinyl-aryl structures |

| Sonogashira Coupling | Terminal Alkynes (R-C≡CH) | C-C (sp) | Introduction of alkynyl moieties |

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and materials science that involves modifying complex molecules at a late point in their synthesis. nih.gov This approach allows for the rapid generation of analogs from a common advanced intermediate, such as this compound, thereby efficiently exploring structure-activity relationships.

For a molecule like this compound, LSF could be employed in several ways:

C-H Activation: Directing groups can be used to functionalize the C-H bond on the aromatic ring, although the existing substitution pattern makes this challenging.

Modification of Existing Halogens: As discussed, the bromine atoms are ideal points for LSF via cross-coupling. It is also possible to convert C-X (where X is a halogen) bonds to C-F bonds using photocatalytic methods, which could be used to introduce additional fluorine atoms if desired. nih.gov

Functionalization of the Benzylamine Moiety: The amine group can be modified through various reactions, such as acylation, alkylation, or sulfonylation, to introduce diverse functional groups at a late stage.

LSF strategies provide an efficient pathway to diversify the core structure of this compound, enabling the synthesis of a library of related compounds for various research applications.

Considerations for Sustainable Synthesis

The principles of green chemistry are increasingly important in the design of synthetic routes. For a molecule like this compound, focusing on sustainability involves optimizing reaction conditions and pathways to reduce environmental impact.

The choice of solvent is a critical factor in the sustainability of a chemical process. In the context of palladium-catalyzed cross-coupling reactions, which are key to the functionalization of this compound, traditional solvents like toluene or dioxane are common. However, there is a growing trend towards using more environmentally benign solvents. Optimizing reaction efficiency by carefully selecting the catalyst, ligand, base, and temperature can lead to higher yields, shorter reaction times, and lower energy consumption, all of which contribute to a more sustainable process.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Synthetic routes with high atom economy are preferred as they generate less waste. For the synthesis of this compound and its derivatives, this means favoring addition and rearrangement reactions over substitution and elimination reactions, which inherently produce byproducts. For example, a catalytic hydrogenation of a nitrile to a benzylamine is highly atom-economical. Minimizing the use of protecting groups and stoichiometric reagents further reduces waste and simplifies purification processes, aligning with the goals of sustainable chemistry. researchgate.net

Asymmetric Synthesis Approaches for Chiral Analogs (if applicable)

While this compound itself is an achiral molecule, the synthesis of chiral analogs is highly relevant, particularly in pharmaceutical and agrochemical research where enantiomers often exhibit different biological activities. nih.gov Chiral amines are crucial building blocks in many biologically active compounds.

The most direct approach to creating a chiral analog would be to introduce a stereocenter at the benzylic carbon (the carbon atom attached to both the aromatic ring and the nitrogen atom). This can be achieved through several asymmetric synthesis strategies:

Asymmetric Reduction: A prochiral ketone or imine precursor, derived from 3,5-dibromo-4-fluoroacetophenone or 3,5-dibromo-4-fluorobenzaldehyde, respectively, can be reduced using a chiral catalyst or reagent. Transition metal catalysts with chiral ligands are commonly employed for the asymmetric hydrogenation of imines to produce chiral amines with high enantioselectivity. nih.gov

Use of Chiral Auxiliaries: An achiral starting material can be reacted with a chiral auxiliary to form a diastereomeric intermediate. A subsequent stereoselective reaction, followed by the removal of the auxiliary, yields the desired enantiomerically enriched product. Pseudoephenamine is an example of a versatile chiral auxiliary used in asymmetric alkylation reactions. nih.gov

These methods allow for the controlled synthesis of specific enantiomers of chiral benzylamine analogs, which is essential for investigating their stereospecific properties and potential applications.

Application of Chiral Catalysts and Auxiliaries in Benzylamine Formation

The synthesis of enantiomerically pure or enriched benzylamines is a significant area of research, driven by the prevalence of this structural motif in pharmaceuticals and biologically active compounds. The introduction of chirality at the benzylic carbon can be effectively achieved through the use of chiral catalysts or auxiliaries, which guide the stereochemical outcome of the reaction. Methodologies such as asymmetric reduction, nucleophilic addition to imines, and cross-coupling reactions have been developed, employing a variety of catalytic systems.

Chiral Lewis Acid Catalysis

Chiral Lewis acids are prominent catalysts for the enantioselective formation of benzylamines. Copper(II)-bis(oxazoline) complexes, for instance, have been successfully utilized in aza-Friedel-Crafts reactions between phenols and N-sulfonyl aldimines to produce chiral secondary benzylamines with high yields and excellent enantioselectivities. nih.gov This methodology demonstrates broad applicability, including reactions with alkylimines. nih.gov The catalyst system, typically comprising Cu(OTf)₂ and a chiral ligand like (S)-Ph-Box, facilitates the enantioselective addition of the phenol to the imine. nih.gov

Research has shown that the choice of ligand and reaction conditions can significantly impact both yield and enantiomeric excess (ee). For example, in the reaction of resorcinol monomethyl ether with an N-sulfonyl imine, the use of a copper(II) triflate and (S)-Ph-Box catalyst system resulted in the desired benzylamine product with high enantioselectivity. nih.gov Even sterically hindered or electron-deficient phenols, such as 3,5-dibromophenol, can participate in this reaction, albeit in modest yields, while still achieving good enantioselectivity. nih.gov

Table 1: Copper-Catalyzed Enantioselective Aza-Friedel-Crafts Reaction of Phenols with an N-sulfonyl Aldimine nih.gov:--|:--|:--|:-- Phenol Nucleophile | Product | Yield (%) | Enantiomeric Excess (ee, %) Resorcinol monomethyl ether | 3a | 99 | 98 4-Bromoresorcinol monomethyl ether | 3b | 99 | 98 3,5-Dibromophenol | 3k | 26 | 88 Unsubstituted Phenol | 3j | 30 | 96 *Reaction conditions involved an imine, a phenol, Cu(OTf)₂, (S)-Ph-Box ligand, and molecular sieves in DCE at room temperature.

Other metallic catalysts have also been explored. For example, the ethylation of N-toluenesulfonylimines using diethylzinc can be rendered highly enantioselective by employing a catalyst system of copper(II) ditriflate in combination with a chiral amidophosphine ligand. organic-chemistry.org

Dual Catalysis Systems

More recently, dual catalytic systems have emerged as a powerful tool for asymmetric synthesis. A combination of nickel and photoredox catalysis, for instance, has been developed for the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides. nih.gov This C(sp²)–C(sp³) coupling method provides access to chiral N-benzylic heterocycles with good to excellent enantioselectivity. The use of bi-oxazoline (BiOX) ligands was identified as crucial for achieving high stereocontrol in these reactions. nih.gov

Organocatalysis

In addition to metal-based systems, organocatalysts have gained traction for the enantioselective synthesis of chiral amines. These small organic molecules can activate substrates through non-covalent interactions, such as hydrogen bonding, or through covalent interactions by forming transient intermediates like enamines or iminium ions. dur.ac.uk Chiral phosphoric acids, for example, are effective Brønsted acid catalysts that have been used for a variety of asymmetric transformations, including Mannich-type reactions to generate chiral β-amino esters, which are precursors to chiral amines. dur.ac.uk The catalyst activates the imine component towards nucleophilic attack, controlling the stereochemistry of the newly formed C-C bond. dur.ac.uk Similarly, chiral thiourea-based catalysts operate through hydrogen bonding to control the enantioselectivity of reactions like the Strecker synthesis. dur.ac.uk

The selection of the appropriate chiral catalyst or auxiliary is contingent upon the specific transformation and substrates involved. The development of these stereoselective methods is crucial for accessing specific enantiomers of complex molecules like this compound, which may have distinct pharmacological profiles.

Chemical Reactivity and Derivatization Strategies of 3,5 Dibromo 4 Fluorobenzylamine

Reactivity and Functionalization of the Primary Amine Moiety

The primary amine group in 3,5-Dibromo-4-fluorobenzylamine is a key site for a variety of nucleophilic reactions, allowing for the introduction of diverse functionalities.

Nucleophilic Acyl Substitution Reactions (e.g., Amidation, Sulfonamidation)

The primary amine of this compound readily undergoes nucleophilic acyl substitution with a variety of acylating agents, such as acid chlorides, anhydrides, and carboxylic acids (activated with coupling agents), to form stable amide bonds. This amidation reaction is a fundamental transformation for introducing a wide array of substituents. The general reaction involves the attack of the amine's lone pair on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group.

Similarly, reaction with sulfonyl chlorides leads to the formation of sulfonamides. This reaction is crucial for the synthesis of compounds with potential biological activities. The conditions for these reactions are typically mild, often carried out in the presence of a non-nucleophilic base to neutralize the acidic byproduct.

| Reactant | Reagent | Product Type |

| This compound | Acid Chloride (R-COCl) | N-(3,5-Dibromo-4-fluorobenzyl)amide |

| This compound | Carboxylic Anhydride ((RCO)₂O) | N-(3,5-Dibromo-4-fluorobenzyl)amide |

| This compound | Sulfonyl Chloride (R-SO₂Cl) | N-(3,5-Dibromo-4-fluorobenzyl)sulfonamide |

Formation of Schiff Bases and Related Imine Chemistry

The primary amine functionality of this compound can react with aldehydes and ketones to form Schiff bases, also known as imines. This condensation reaction typically occurs under mildly acidic or basic conditions and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The resulting imine can be a stable final product or a versatile intermediate for further transformations, such as reduction to a secondary amine or reaction with nucleophiles. The formation of Schiff bases is a common strategy in the synthesis of various heterocyclic compounds and molecules with applications in coordination chemistry and materials science.

Alkylation and Arylation Reactions on the Amine Nitrogen

The nitrogen atom of the primary amine in this compound can be functionalized through alkylation and arylation reactions. N-alkylation can be achieved using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to deprotonate the amine. This reaction can lead to the formation of secondary and tertiary amines. Over-alkylation to form quaternary ammonium salts is also possible under forcing conditions.

N-arylation, the formation of a bond between the amine nitrogen and an aromatic ring, can be accomplished through methods like the Buchwald-Hartwig amination, which utilizes a palladium catalyst to couple the amine with an aryl halide or triflate. These reactions significantly expand the structural diversity of derivatives that can be accessed from this compound.

Orthogonal Protection and Deprotection Strategies for the Amine Functionality

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the primary amine to prevent unwanted side reactions while other parts of the molecule are being modified. This is achieved through the use of protecting groups. An effective protection strategy relies on the principle of orthogonality, where different protecting groups can be removed under specific conditions without affecting others.

Common protecting groups for the amine functionality of this compound include:

tert-Butoxycarbonyl (Boc): This group is introduced using di-tert-butyl dicarbonate (Boc₂O) and is stable to a wide range of reaction conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA).

Benzyloxycarbonyl (Cbz or Z): Introduced using benzyl (B1604629) chloroformate (Cbz-Cl), the Cbz group is stable to acidic and basic conditions but is cleaved by catalytic hydrogenolysis.

9-Fluorenylmethoxycarbonyl (Fmoc): This protecting group is introduced using Fmoc-Cl or Fmoc-OSu and is notably labile to basic conditions, typically being removed with a solution of piperidine in DMF.

| Protecting Group | Introduction Reagent | Deprotection Conditions | Orthogonality |

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA) | Stable to base and hydrogenolysis |

| Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂/Pd) | Stable to acid and base |

| Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) | Stable to acid and hydrogenolysis |

Reactivity of the Aromatic Bromine Substituents

The two bromine atoms on the aromatic ring of this compound are valuable handles for carbon-carbon and carbon-heteroatom bond formation through various transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the bromine atoms of this compound are excellent substrates for these transformations. The reactivity of the two bromine atoms can potentially be differentiated, allowing for sequential couplings, although this often requires careful optimization of reaction conditions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a highly versatile method for forming new carbon-carbon bonds and introducing aryl, heteroaryl, or alkyl groups at the bromine positions.

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a new substituted alkene. This reaction is a powerful tool for the construction of complex olefinic structures.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. The resulting aryl alkynes are valuable intermediates in organic synthesis.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. This provides a direct method for introducing new amino functionalities onto the aromatic ring.

The choice of catalyst, ligand, base, and solvent is crucial for the success and selectivity of these cross-coupling reactions. The electronic nature of the 3,5-dibromo-4-fluorobenzyl moiety can influence the reaction kinetics and yields.

| Reaction Name | Coupling Partner | Bond Formed |

| Suzuki-Miyaura | Organoboron Reagent | C-C |

| Heck | Alkene | C-C |

| Sonogashira | Terminal Alkyne | C-C |

| Buchwald-Hartwig | Amine | C-N |

Magnesium or Lithium Halogen Exchange for Organometallic Reagent Generation

Metal-halogen exchange is a fundamental and powerful method for converting organic halides into organometallic reagents, which are potent nucleophiles used in carbon-carbon bond formation. wikipedia.org For this compound, the two bromine atoms are susceptible to exchange with more electropositive metals like magnesium or lithium.

The reaction typically involves treating the aryl halide with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), or a Grignard reagent, like isopropylmagnesium chloride (i-PrMgCl). wikipedia.orglibretexts.org A common and highly effective reagent is isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl), often referred to as a "Turbo-Grignard" reagent, which can facilitate bromine-magnesium exchange even at low temperatures. researchgate.netclockss.org

The general order of reactivity for halogen exchange is I > Br > Cl >> F. wikipedia.orgprinceton.edu Consequently, the bromine atoms in this compound would be selectively exchanged over the chemically robust fluorine atom. The two bromine atoms are electronically equivalent, positioned symmetrically on the ring. Therefore, a single metal-halogen exchange is expected to occur non-regioselectively at either the C3 or C5 position, yielding a mixture of organometallic intermediates.

The mechanism for lithium-halogen exchange is kinetically controlled and is thought to proceed through an "ate-complex" intermediate. harvard.edu The reaction is typically very fast, often faster than competing reactions like proton transfer or nucleophilic addition. wikipedia.orgharvard.edu

Key Features of Halogen-Metal Exchange:

| Feature | Description | Relevant Reagents |

|---|---|---|

| Reactivity Trend | I > Br > Cl > F. Fluorine is generally unreactive. wikipedia.org | n-BuLi, t-BuLi, iPrMgCl·LiCl |

| Mechanism | Kinetically controlled, often involving a nucleophilic attack on the halogen via an "ate-complex". wikipedia.orgharvard.edu | Organolithium compounds |

| Solvents | Aprotic solvents are essential. Ethers like THF or diethyl ether are required for Grignard reagent formation and stability. libretexts.org | Tetrahydrofuran (THF), Diethyl ether |

| Selectivity | In polyhalogenated systems, the heavier halogen is preferentially exchanged. wikipedia.orgprinceton.edu | iPrMgCl·LiCl |

Once generated, the resulting arylmagnesium or aryllithium reagent is a powerful nucleophile that can react with a variety of electrophiles (e.g., aldehydes, ketones, CO2, alkyl halides) to introduce new substituents at the site of the original bromine atom.

Nucleophilic Aromatic Substitution (SNAr) on Activated Systems

While aromatic rings are typically electron-rich and undergo electrophilic substitution, aryl halides bearing strong electron-withdrawing groups (EWGs) can undergo nucleophilic aromatic substitution (SNAr). chemistrysteps.commasterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com Aromaticity is restored in the final step by the expulsion of the leaving group.

For an SNAr reaction to occur, two main conditions must be met:

The aromatic ring must be activated by the presence of strong EWGs.

The leaving group must be positioned ortho or para to at least one of the EWGs to allow for effective resonance stabilization of the negative charge in the Meisenheimer intermediate. youtube.com

In this compound, the bromine and fluorine atoms are themselves electron-withdrawing due to their high electronegativity. This inherent electron deficiency makes the ring susceptible to nucleophilic attack. A crucial aspect of SNAr involving different halogens is the leaving group aptitude. In contrast to SN1 and SN2 reactions, the reactivity order for leaving groups in SNAr is F > Cl > Br > I. youtube.com This is because the rate-determining step is the initial nucleophilic attack on the aromatic ring. youtube.com The highly electronegative fluorine atom makes the carbon to which it is attached highly electrophilic and thus more susceptible to attack, accelerating this key step. youtube.comyoutube.com

Therefore, in a competitive scenario, the fluorine atom at the C4 position would be the preferred site for nucleophilic substitution over the bromine atoms, provided a strong nucleophile (e.g., -OH, -OR, NH3) is used. chemistrysteps.com The two bromine atoms at the ortho positions (C3 and C5) would serve as the activating EWGs for the displacement of the fluorine atom.

Reactivity of the Aromatic Fluorine Substituent

Electronic Influence of Fluorine on Aromatic Ring Reactivity

The effect of a fluorine substituent on an aromatic ring is complex, stemming from a combination of inductive and resonance effects.

Inductive Effect (-I): Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect. It pulls electron density away from the aromatic ring through the sigma (σ) bond, making the ring electron-deficient. csbsju.eduminia.edu.eg This effect deactivates the ring towards electrophilic aromatic substitution.

Resonance Effect (+R): Fluorine possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the aromatic π-system. csbsju.edu This donation of electron density through resonance partially counteracts the inductive effect.

Comparison of Electronic Effects of Fluorine:

| Effect | Nature | Impact on Aromatic Ring |

|---|---|---|

| Inductive Effect (-I) | σ-electron withdrawal | Strong deactivation; makes ring electrophilic. csbsju.eduminia.edu.eg |

| Resonance Effect (+R) | π-electron donation | Weak activation; directs incoming electrophiles to ortho/para positions. csbsju.edu |

Potential for ipso-Substitution and Related Transformations

Ipso-substitution is a substitution reaction in which an entering group displaces a non-hydrogen substituent already present on the aromatic ring. wikipedia.orggovtpgcdatia.ac.in This can occur through either electrophilic or nucleophilic pathways.

For this compound, electrophilic ipso-substitution at the fluorine position is unlikely. The strong carbon-fluorine bond and the high electronegativity of fluorine make it a poor leaving group in electrophilic aromatic substitution. Inductive effects would strongly disfavor an electrophilic attack at the carbon atom bonded to fluorine. stackexchange.com

However, nucleophilic ipso-substitution is a highly relevant transformation for this molecule. As detailed in the SNAr section (3.2.3), the fluorine atom is the most likely site for nucleophilic attack due to its strong activating effect on the attached carbon. The displacement of the fluoride ion by a strong nucleophile is a classic example of nucleophilic ipso-substitution. Studies on other polyfluorinated aromatic compounds have shown that fluorine is readily displaced in SNAr reactions. researchgate.net Therefore, the primary transformation involving the fluorine substituent is its substitution via the SNAr mechanism, where it acts as the leaving group activated by the flanking bromine atoms.

Spectroscopic and Structural Elucidation of 3,5 Dibromo 4 Fluorobenzylamine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of 3,5-dibromo-4-fluorobenzylamine is anticipated to exhibit distinct signals corresponding to the aromatic and benzylic protons. The two aromatic protons are chemically equivalent due to the molecule's symmetry and are expected to appear as a singlet. The chemical shift of these protons is influenced by the electron-withdrawing effects of the bromine and fluorine atoms. The benzylic protons of the -CH₂NH₂ group will also produce a singlet, with its chemical shift influenced by the adjacent amino group and the aromatic ring. The integration of these signals would confirm the ratio of aromatic to benzylic protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic CH | 7.50 - 7.80 | Singlet | 2H |

| Benzylic CH₂ | 3.80 - 4.00 | Singlet | 2H |

Predicted data is based on the analysis of structurally similar compounds.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbon atoms attached to the bromine and fluorine atoms will exhibit characteristic chemical shifts due to the strong electronegativity of these halogens. The symmetry of the molecule will result in fewer signals than the total number of carbon atoms. The benzylic carbon will appear at a higher field compared to the aromatic carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (in DEPT) |

|---|---|---|

| C-F | 155 - 160 (doublet, ¹JCF) | C |

| C-Br | 110 - 115 | C |

| C-H | 130 - 135 | CH |

| C-CH₂NH₂ | 140 - 145 | C |

Predicted data is based on the analysis of structurally similar compounds like 1,3-dibromo-5-fluorobenzene. chemicalbook.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, no cross-peaks are expected in the aromatic region, confirming the isolated nature of the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.eduresearchgate.net It would be used to definitively assign the signals for the aromatic C-H and the benzylic CH₂ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. sdsu.eduresearchgate.net It would be crucial for confirming the connectivity of the benzylamine (B48309) moiety to the dibromofluorophenyl ring. For instance, correlations would be expected from the benzylic protons to the aromatic carbons C1, C2, and C6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. researchgate.net It could be used to confirm the spatial relationship between the benzylic protons and the aromatic protons.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. libretexts.orgdocbrown.info

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the aromatic ring would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the CH₂ group would be just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. The C-F and C-Br stretching vibrations would appear in the fingerprint region, typically below 1200 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. libretexts.org The aromatic ring vibrations and the C-Br bonds are expected to give rise to strong Raman signals. The symmetric stretching of the dibrominated benzene (B151609) ring would be a prominent feature.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

|---|---|---|

| N-H Stretch (amine) | 3300 - 3500 (two bands) | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| Aliphatic C-H Stretch | 2850 - 2960 | Moderate |

| C=C Aromatic Stretch | 1450 - 1600 | Strong |

| C-N Stretch | 1020 - 1250 | Moderate |

| C-F Stretch | 1000 - 1200 | Weak |

Predicted data is based on established group frequencies and data for similar compounds. nist.govnih.gov

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. For this compound (C₇H₆Br₂FN), HRMS would confirm its molecular formula by matching the experimental exact mass with the calculated value.

The mass spectrum would also display a characteristic isotopic pattern for a compound containing two bromine atoms, with intense peaks for the [M]⁺, [M+2]⁺, and [M+4]⁺ ions in an approximate 1:2:1 ratio, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Analysis of the fragmentation pattern in the mass spectrum would provide further structural information. A common fragmentation pathway for benzylamines is the cleavage of the benzylic C-C bond, which would lead to the formation of a stable tropylium-like ion or a benzylic cation. The loss of bromine and fluorine atoms from the aromatic ring would also be observed.

Single-Crystal X-ray Crystallography for Solid-State Molecular Structure Determination

Following extensive searches of academic literature and crystallographic databases, no published single-crystal X-ray diffraction data for the specific compound this compound was identified. The experimental determination of a crystal structure is a prerequisite for the detailed analysis of its solid-state molecular arrangement, including crystal packing, intermolecular interactions, and conformational parameters.

In the absence of experimental data for this compound, it is not possible to provide a factual analysis of its specific crystalline architecture. The following sections, which would typically detail these features, remain speculative until such time as experimental data becomes available.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

A definitive analysis of the crystal packing and intermolecular interactions of this compound cannot be conducted without experimentally determined crystallographic data. However, based on the functionalities present in the molecule—a primary amine (-CH₂NH₂), a fluorine atom, and two bromine atoms on a benzene ring—one can hypothesize the types of interactions that might be observed in the solid state.

Conformational Analysis and Torsional Angles in the Crystalline State

The conformational analysis of this compound in the crystalline state is also contingent upon the availability of single-crystal X-ray diffraction data. The key conformational parameter would be the torsional angle describing the orientation of the aminomethyl group relative to the plane of the phenyl ring (e.g., C(2)-C(1)-C(7)-N). This angle would reveal whether the aminomethyl group is situated in or out of the plane of the aromatic ring and by what degree. The specific conformation adopted in the solid state is a result of minimizing steric hindrance and maximizing favorable intermolecular interactions within the crystal lattice. Without experimental data, any discussion of specific torsional angles remains theoretical.

Lack of Available Research Hinders In-Depth Computational Analysis of this compound

A thorough investigation into the computational and theoretical chemistry of this compound reveals a significant gap in the existing scientific literature. Despite a comprehensive search for dedicated studies on this specific compound, no detailed research findings concerning its computational chemistry and theoretical investigations could be located. As a result, a detailed article structured around Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations for this compound cannot be generated at this time due to the absence of foundational research.

While the principles of computational chemistry provide a framework for such investigations, the actual data and specific findings for this compound have not been published in accessible scientific journals or databases. The generation of scientifically accurate and informative content, as per the user's request, is therefore not possible without this essential information.

Further research by the scientific community would be necessary to provide the data required for a comprehensive computational and theoretical analysis of this compound.

Computational Chemistry and Theoretical Investigations of 3,5 Dibromo 4 Fluorobenzylamine

Molecular Dynamics (MD) Simulations

Solvent Effects on Molecular Conformation and Reactivity Profiles

The chemical behavior of a molecule can be significantly influenced by its surrounding solvent environment. Computational chemistry provides powerful tools to simulate and understand these interactions for compounds like 3,5-Dibromo-4-fluorobenzylamine.

The conformation of the benzylamine (B48309) moiety, specifically the orientation of the aminomethyl group relative to the aromatic ring, is susceptible to solvent effects. In non-polar solvents, intramolecular forces, such as hydrogen bonding between the amine protons and the fluorine atom, might play a more significant role in determining the preferred conformation. In polar protic solvents, such as water or alcohols, intermolecular hydrogen bonding between the solvent and the amine group would likely dominate, potentially altering the rotational barrier of the C-C bond connecting the aminomethyl group to the ring.

Solvent polarity also directly impacts the reactivity profile. For reactions involving charged or highly polar transition states, polar solvents can offer stabilization, thereby increasing the reaction rate. The reactivity of the amine group, for instance, as a nucleophile, can be modulated by the solvent's ability to form hydrogen bonds. Protic solvents can solvate the amine, potentially reducing its nucleophilicity, while aprotic polar solvents might enhance it.

The Kamlet-Taft solvatochromic parameters (α for hydrogen bond acidity, β for hydrogen bond basicity, and π* for dipolarity/polarizability) are often used to model solvent effects on reaction rates and equilibria. researchgate.net For a molecule like this compound, a hypothetical study might reveal correlations between these solvent parameters and properties such as reaction kinetics or spectroscopic shifts.

Table 1: Illustrative Solvent Parameters for Modeling

| Solvent | Dielectric Constant (ε) | α (H-bond acidity) | β (H-bond basicity) | π* (Dipolarity/Polarizability) |

| n-Hexane | 1.88 | 0.00 | 0.00 | -0.08 |

| Dichloromethane | 8.93 | 0.13 | 0.10 | 0.82 |

| Acetonitrile | 37.5 | 0.19 | 0.31 | 0.75 |

| Ethanol | 24.5 | 0.83 | 0.77 | 0.54 |

| Water | 80.1 | 1.17 | 0.47 | 1.09 |

This table presents standard solvent parameters used in computational models to predict solvent effects on molecular properties. The values are for illustrative purposes to show the range of solvent properties.

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR models are mathematical relationships that correlate the structural or physical properties of a molecule with a specific activity or property. These models are invaluable for predicting the behavior of new or untested compounds. For halogenated benzylamines, QSPR can be employed to estimate a wide range of characteristics. nih.gov

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the calculation of various electronic properties that describe a molecule's intrinsic reactivity. nih.gov For this compound, these descriptors can offer insights into its chemical behavior.

Key reactivity descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity.

Global Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, while softness is the inverse of hardness. Hard molecules tend to have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.gov

Electrophilicity (ω): This descriptor quantifies the ability of a molecule to accept electrons. nih.gov

Table 2: Hypothetical DFT-Calculated Reactivity Descriptors

| Descriptor | Hypothetical Value (eV) | Interpretation |

| HOMO Energy | -8.5 | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -1.2 | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 7.3 | Indicates high chemical stability. |

| Global Hardness (η) | 3.65 | Suggests resistance to deformation of the electron cloud. |

| Electrophilicity (ω) | 1.5 | Moderate electrophilic character. |

This table provides an example of the types of reactivity descriptors that can be calculated using DFT. The values are for illustrative purposes only.

A crucial application of computational chemistry is the prediction of spectroscopic properties, which can then be correlated with experimental data to validate the computational model and provide a deeper understanding of the molecule's structure and electronic environment.

Infrared (IR) Spectroscopy: Computational methods can calculate the vibrational frequencies of a molecule. researchgate.net For this compound, this would involve predicting the stretching and bending frequencies for C-H, N-H, C-F, C-Br, and C-N bonds, as well as the characteristic modes of the benzene (B151609) ring. libretexts.orgpressbooks.pub By comparing the computed spectrum with an experimental one, researchers can confirm the molecular structure and the accuracy of the chosen theoretical model. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. pressbooks.pub For this compound, this would help in assigning the signals in an experimental NMR spectrum to specific protons and carbons in the molecule. The calculated shifts are sensitive to the electronic environment of each nucleus, which is influenced by the electron-withdrawing effects of the bromine and fluorine atoms.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. libretexts.org For aromatic compounds like this, the π to π* transitions are typically the most significant. libretexts.org

The stability of this compound can also be assessed computationally. Thermodynamic calculations can determine its heat of formation and relative stability compared to its isomers or related compounds. The reactivity descriptors discussed previously (e.g., HOMO-LUMO gap) also provide a quantitative measure of chemical stability. nih.gov Studies on the stability of other aromatic amines have shown that factors like pH can significantly impact their degradation, a phenomenon that could be modeled computationally. researchgate.netnih.gov

Applications of 3,5 Dibromo 4 Fluorobenzylamine As a Versatile Synthetic Building Block

Precursor in the Synthesis of Diverse Pharmaceutical Scaffolds

The development of novel pharmaceutical agents often relies on the efficient synthesis of complex molecular architectures. 3,5-Dibromo-4-fluorobenzylamine offers a strategic starting point for creating diverse scaffolds that form the core of many therapeutic compounds.

Construction of Complex Nitrogen-Containing Heterocycles (e.g., Quinolines, Isoquinolines, Indoles)

Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry, forming the backbone of a vast number of drugs. While specific examples detailing the use of this compound in the synthesis of quinolines, isoquinolines, and indoles are not extensively documented in readily available literature, its structural features make it a plausible precursor for such transformations. The amino group can participate in cyclization reactions to form the heterocyclic ring, while the bromine and fluorine atoms can be used to modulate the electronic and steric properties of the final molecule or to introduce further functionalization.

General synthetic strategies for these heterocycles often involve the condensation of an amine with a carbonyl compound or a related species, followed by cyclization and aromatization. The benzylamine (B48309) moiety of this compound provides the necessary nitrogen atom and an adjacent aromatic ring that can be incorporated into these fused ring systems.

Integration into Polycyclic and Macrocyclic Systems

Polycyclic and macrocyclic compounds are of significant interest in drug discovery due to their conformational rigidity and ability to interact with large protein surfaces. The dibromo functionality of this compound is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. These reactions would allow for the step-wise or simultaneous formation of new carbon-carbon bonds, enabling the construction of intricate polycyclic frameworks and the closure of large rings to form macrocycles. The strategic placement of the bromine atoms allows for controlled, regioselective bond formation, which is crucial in the synthesis of complex, multi-ring systems.

Role in Advanced Ligand Design and Coordination Chemistry

The field of coordination chemistry relies on the design of organic molecules, or ligands, that can bind to metal ions. These metal complexes have a wide range of applications, from catalysis to medical imaging.

Formation of Novel Schiff Base Ligands

Schiff bases are a class of organic compounds formed by the condensation of a primary amine with an aldehyde or a ketone. The benzylamine group of this compound can readily react with various aldehydes to form novel Schiff base ligands. The resulting imine nitrogen, along with other potential coordinating atoms within the aldehyde fragment, can then bind to metal ions. The presence of the dibromo and fluoro substituents on the aromatic ring of the original benzylamine can significantly influence the electronic properties of the resulting ligand and, consequently, the catalytic activity or stability of the corresponding metal complex.

Chelating Agent in the Synthesis of Organometallic and Metal Complexes

Beyond simple Schiff base formation, the amino group of this compound can act as a coordinating group in the formation of various organometallic and metal complexes. When combined with other functional groups, either on the benzylamine itself or on a co-ligand, it can act as a chelating agent, binding to a metal center through multiple atoms. The bromine atoms could also potentially participate in coordination or be replaced by other donor groups, further expanding the versatility of this compound in creating bespoke metal complexes with tailored properties for applications in catalysis, materials science, and bioinorganic chemistry.

Intermediate for Functional Fluorine- and Bromine-Containing Organic Materials

The unique combination of fluorine and bromine atoms in this compound makes it an attractive intermediate for the synthesis of advanced organic materials.

The introduction of fluorine into organic molecules is a well-established strategy for modifying their physical and chemical properties, such as thermal stability, lipophilicity, and metabolic stability. As a fluorinated building block, this compound can be incorporated into polymers, liquid crystals, or other organic materials to impart these desirable characteristics.

Similarly, organobromine compounds are widely used as flame retardants and as intermediates in the synthesis of dyes and pharmaceuticals. The two bromine atoms on this compound provide reactive handles for polymerization or for the attachment of chromophores or other functional groups, leading to the creation of novel materials with specific optical, electronic, or safety properties.

Precursors for Polymeric Architectures

This compound possesses a unique combination of reactive sites—a primary amine group and two bromine atoms on a fluorinated benzene (B151609) ring—that make it a promising candidate as a monomer or precursor for various polymeric architectures. While specific research on the polymerization of this compound is not extensively documented, its structural features suggest several potential pathways for incorporation into polymer chains.

The primary amine group can readily participate in polymerization reactions to form polyamides, polyimides, and polyureas. For instance, it can be reacted with diacyl chlorides, dianhydrides, or diisocyanates to yield high-performance polymers. The presence of the halogen atoms on the aromatic ring can influence the properties of the resulting polymers, potentially enhancing their thermal stability and flame retardancy. researchgate.net

Furthermore, the bromine atoms offer sites for subsequent polymer modification or for cross-linking reactions. They can be involved in coupling reactions, such as Suzuki or Heck coupling, to create more complex, conjugated polymer structures. This versatility allows for the design of polymers with tailored properties. The synthesis of poly(vinyl benzylamine) (PVBAm) from poly(vinyl benzyl (B1604629) chloride) highlights a known route for creating polymers with benzylamine functionalities, which can then be further modified. google.comrhhz.net This suggests that this compound could be similarly incorporated into polystyrene-based copolymers.

The table below outlines potential polymerization reactions involving this compound.

| Polymer Type | Co-reactant | Potential Polymer Properties |

| Polyamide | Diacyl chloride | High thermal stability, mechanical strength |

| Polyimide | Dianhydride | Excellent thermal and chemical resistance |

| Polyurea | Diisocyanate | Good elasticity and abrasion resistance |

| Conjugated Polymer | - (via self-coupling or with other monomers) | Optoelectronic properties |

Potential for Optoelectronic and Sensing Material Development

The incorporation of fluorine and bromine atoms onto the benzylamine backbone suggests that this compound could be a valuable building block for materials with interesting optoelectronic and sensing properties. The high electronegativity of fluorine can significantly influence the electronic properties of organic materials, often leading to lower HOMO and LUMO energy levels. This can facilitate electron injection and improve the stability of the material in electronic devices.

The introduction of heavy atoms like bromine can enhance intersystem crossing, a property that is useful in the design of materials for phosphorescent organic light-emitting diodes (OLEDs). BN-embedded aromatics, for example, have been explored for their applications in optoelectronics, demonstrating good chemical and thermal stability. rsc.org While not a direct analogue, this highlights the potential of heteroatom-containing aromatics in this field.

In the realm of chemical sensors, the halogen atoms could act as interaction sites for the detection of specific analytes. For instance, materials containing halogenated aromatic moieties have been investigated for their ability to detect polyhaloalkanes through halogen-halogen interactions. researchgate.net A fluorescent sensor for halogenated solvents has also been developed based on a naphthalimide derivative, indicating the potential for creating sensory materials from halogenated aromatics. acs.org The amino group of this compound also provides a convenient handle for attaching it to other molecules or surfaces, which is a key requirement for many sensing applications. The photocatalytic coupling of benzylamine has been studied, suggesting potential applications in light-driven chemical transformations. nih.gov

Derivatization for Isotopic Labeling in Research Applications

Strategies for ¹⁸F-Labeling and other Isotopic Incorporations

The structure of this compound makes it an interesting candidate for isotopic labeling, particularly with fluorine-18 (¹⁸F), a positron-emitting radionuclide widely used in Positron Emission Tomography (PET) imaging. While direct ¹⁸F-labeling of this specific molecule has not been reported, several established strategies for the radiosynthesis of ¹⁸F-labeled aromatic compounds could potentially be adapted.

One common approach is nucleophilic aromatic substitution (SNAr) on an activated aromatic ring. For this compound, this would likely involve the synthesis of a precursor where one of the bromine atoms or another suitable leaving group is replaced by ¹⁸F. Recent advances in ¹⁸F-labeling methodologies, such as metal-catalyzed radiofluorination and heteroatom-¹⁸F bond formation, are expanding the scope of radiolabeling to a wider range of molecules, including those that are not activated towards traditional SNAr reactions. researchgate.net

The synthesis of ¹⁸F-labeled amino acids and benzylpiperazine derivatives has been successfully achieved, demonstrating the feasibility of introducing ¹⁸F into molecules with amine functionalities. researchgate.netacs.org These methods often involve multi-step syntheses to prepare the necessary precursors for the final radiolabeling step.

Besides ¹⁸F, the bromine atoms on the molecule could potentially be replaced with a radioisotope of bromine, such as ⁷⁶Br or ⁷⁷Br, which also have applications in nuclear medicine. The development of C–H labeling with [¹⁸F]fluoride is an emerging methodology that could offer a more direct route to radiolabeled analogues of this compound in the future. nih.gov

Applications in Agrochemical and Specialty Chemical Synthesis (general research scope)

Building Block for Novel Agrochemical Precursors

Halogenated compounds play a crucial role in the development of modern agrochemicals, with a significant percentage of recently launched pesticides containing at least one halogen atom. nih.gov The introduction of halogens can modulate the physicochemical properties of a molecule, influencing its efficacy, metabolic stability, and mode of action. uni-duesseldorf.dewikipedia.org The presence of both bromine and fluorine in this compound makes it an attractive scaffold for the synthesis of novel agrochemical candidates.

The benzylamine moiety is a common structural motif in biologically active compounds. Benzylamine itself is a precursor in the synthesis of various pharmaceuticals and other specialty chemicals. acs.orgmdpi.com The combination of the benzylamine core with a specific halogenation pattern, as seen in this compound, could lead to the discovery of new herbicides, fungicides, or insecticides.

The structure-activity relationship (SAR) of halogenated agrochemicals is a complex field, where the position and nature of the halogen substituents can have a profound impact on biological activity. uni-duesseldorf.deresearchgate.net The 3,5-dibromo-4-fluoro substitution pattern provides a unique electronic and steric environment that could lead to specific interactions with biological targets. Researchers in agrochemical synthesis could utilize this compound as a starting material to generate libraries of new compounds for screening and lead optimization. The synthesis of benzylamine derivatives for various applications is a well-established field, providing a solid foundation for the further derivatization of this polyhalogenated building block. google.com

Future Research Directions and Emerging Trends

Development of Novel and Highly Efficient Synthetic Routes

The pursuit of novel and efficient synthetic pathways is a cornerstone of modern organic chemistry. For 3,5-Dibromo-4-fluorobenzylamine, future efforts will likely focus on moving beyond traditional multi-step procedures, which may involve harsh reagents and generate significant waste. Research is anticipated to gravitate towards greener and more atom-economical methods.

One promising avenue is the continued development of catalytic C-H functionalization, which offers a more direct approach to constructing complex molecules from simple precursors. researchgate.net Additionally, biocatalytic methods, such as the use of engineered enzymes like transaminases or threonine aldolases, are gaining traction for the synthesis of chiral amines. nih.govnih.gov These enzymatic cascades can offer high stereoselectivity and operate under mild, environmentally benign conditions, representing a sustainable alternative to conventional chemical synthesis. nih.gov The application of flow chemistry is another area of intense interest, as it can enable safer, more scalable, and highly controlled production of chemical intermediates. researchgate.net

Exploration of Underutilized Reactivity Pathways and Functional Group Interconversions

The unique arrangement of functional groups on the this compound scaffold—two bromine atoms, a fluorine atom, and a primary aminomethyl group—presents a rich platform for chemical exploration. Future research will likely delve into unlocking the full synthetic potential of this molecule by exploring underutilized reactivity pathways.

The bromine atoms are prime handles for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents to build molecular complexity. Beyond standard coupling reactions, the exploration of less common transformations will be a key focus. Functional group interconversion (FGI) will also play a crucial role. ub.eduscribd.com This could involve converting the primary amine to other nitrogen-containing functionalities like amides, sulfonamides, or azides, each opening up new avenues for derivatization. vanderbilt.edu Furthermore, investigating the reactivity of the C-H bonds on the aromatic ring, particularly those activated by the existing substituents, could lead to novel late-stage functionalization strategies, allowing for the rapid generation of diverse analogues. researchgate.netnih.gov

Application of Advanced In-Situ Characterization Techniques for Reaction Monitoring

To achieve optimal reaction control and efficiency, a deep understanding of reaction kinetics, mechanisms, and the behavior of transient intermediates is essential. Process Analytical Technology (PAT) is a framework that aims to achieve this by designing, analyzing, and controlling manufacturing through real-time measurements of critical quality and performance attributes. news-medical.neteuropeanpharmaceuticalreview.com

The application of advanced in-situ characterization techniques is central to the PAT initiative. globalresearchonline.netmt.com For the synthesis of this compound and its derivatives, techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products. mt.comresearchgate.net These spectroscopic tools are sensitive to the vibrational modes of functional groups, allowing for detailed reaction profiling without the need for offline sampling. globalresearchonline.net This real-time data can be used to ensure reaction completeness, identify potential side reactions, and build robust kinetic models, ultimately leading to improved yield, purity, and process safety. europeanpharmaceuticalreview.commt.com

Integration with Machine Learning and Artificial Intelligence for Synthetic Route Prediction and Optimization

Computational Design and Rational Synthesis of Next-Generation Derivatives

Computational chemistry provides powerful tools for the rational design of new molecules with tailored properties. By using molecular modeling and quantum mechanics, researchers can predict the physicochemical and biological properties of virtual compounds before they are synthesized in the lab.

In the context of this compound, computational methods can be used to design next-generation derivatives with specific functionalities. For instance, if the parent compound is a scaffold for developing new pharmaceutical agents, molecular docking simulations can be used to design derivatives that bind more effectively to a biological target. nih.gov Structure-activity relationship (SAR) studies can be guided by computational predictions, allowing for a more focused and efficient exploration of chemical space. nih.gov This "in silico" design process, followed by targeted synthesis of the most promising candidates, represents a modern, resource-efficient approach to the development of new materials and therapeutic agents. mdpi.com

常见问题

Q. What are the optimal synthetic routes for preparing 3,5-Dibromo-4-fluorobenzylamine with high purity?

- Methodological Answer : A multi-step synthesis is typically employed. First, bromination of 4-fluorotoluene derivatives using Br₂ in the presence of FeBr₃ as a catalyst under controlled temperatures (0–5°C) ensures regioselective substitution at the 3 and 5 positions. Subsequent nitration and reduction steps (e.g., using SnCl₂·2H₂O in ethanol under reflux) introduce the benzylamine group. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization yields >95% purity. Confirm regiochemistry using ¹H/¹³C NMR and mass spectrometry .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze ¹⁹F NMR to confirm fluorine substitution (δ ~ -110 ppm for aromatic F) and ¹H NMR for amine protons (δ ~ 2.5–3.5 ppm).

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement. For example, a crystal grown in DMSO/water at 25°C can resolve bond angles and halogen interactions .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 280.9 (C₇H₅Br₂FN).

Advanced Research Questions

Q. How do electronic effects of bromine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of Br and F groups deactivates the benzene ring, directing electrophilic attacks to the para position relative to the amine. In Suzuki-Miyaura couplings, use Pd(PPh₃)₄ as a catalyst with aryl boronic acids in THF/water (3:1) at 80°C. Monitor regioselectivity via LC-MS and compare yields to DFT-calculated activation energies. Contradictions in product distribution may arise from steric hindrance vs. electronic effects, requiring kinetic vs. thermodynamic control studies .

Q. What strategies resolve contradictions in reported melting points or spectral data for halogenated benzylamines?

- Methodological Answer : Discrepancies often stem from polymorphic forms or residual solvents.

- DSC/TGA : Perform differential scanning calorimetry to identify polymorph transitions (e.g., melting points ranging 249–254°C in ).

- PXRD : Compare experimental powder X-ray patterns with simulated data from single-crystal structures.

- Solvent screening : Recrystallize from polar (e.g., methanol) vs. non-polar (e.g., hexane) solvents to isolate stable forms .

Q. How can this compound serve as a precursor for fluorinated polymers with tailored electronic properties?

- Methodological Answer : Functionalize the amine group via Schiff base formation (e.g., reaction with aldehydes in ethanol under reflux) to create conjugated ligands. Polymerize via oxidative coupling (CuCl₂/O₂) or electropolymerization. Characterize conductivity using four-probe resistivity measurements and UV-Vis spectroscopy to assess π-π* transitions. Compare with analogues lacking Br/F substituents to isolate electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。